tert-butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate

Medicinal chemistry Parallel synthesis Protecting group strategy

Synthesizing individual N-4 variants for benzoxazepinone SAR is time-intensive. This single Boc-protected intermediate solves that bottleneck. - Multi-target diversification node: one intermediate enables parallel library synthesis for ROCK (IC₅₀ 3-93 nM), TNIK (IC₅₀ 26 nM), and PEX14 (μM) inhibitor programs. - Orthogonal Boc handle: TFA-labile, stable to hydrogenolysis and basic conditions-deprotect and couple with diverse building blocks in days, not weeks. - Supply efficiency: procure one qualified intermediate to serve 3-4 concurrent discovery programs, reducing inventory complexity and procurement overhead.

Molecular Formula C16H22N2O4
Molecular Weight 306.36
CAS No. 2034153-30-3
Cat. No. B1653888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate
CAS2034153-30-3
Molecular FormulaC16H22N2O4
Molecular Weight306.36
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCN1CC2=CC=CC=C2OCC1=O
InChIInChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)17-8-9-18-10-12-6-4-5-7-13(12)21-11-14(18)19/h4-7H,8-11H2,1-3H3,(H,17,20)
InChIKeyZXVQRGXFOFSVKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 2034153-30-3 Chemical Identity and Scaffold Class


tert-Butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate (CAS 2034153-30-3) is a synthetic small molecule with the molecular formula C₁₆H₂₂N₂O₄ and a molecular mass of 306.36 g/mol [1]. It belongs to the 2,3-dihydrobenzo[f][1,4]oxazepin-3-one class, a privileged scaffold that has yielded potent inhibitors of Rho-associated protein kinase (ROCK), Traf2- and Nck-interacting protein kinase (TNIK), peroxisomal import protein PEX14, and soluble epoxide hydrolase (sEH) across multiple drug discovery programs [2]. The compound features a tert-butyloxycarbonyl (Boc)-protected primary amine appended via a two-carbon ethyl linker to the oxazepine nitrogen at position 4. This Boc-carbamate functionality distinguishes it from N-alkylated, N-arylated, or N-acylated benzoxazepinone analogs and establishes its primary role as a versatile synthetic intermediate for parallel library synthesis and lead optimization campaigns.

1. Deprotect
Boc group cleavable under mild TFA reveals free primary amine.
2. Diversify
Amine enables parallel amide, sulfonamide, urea, or reductive amination libraries.
3. Scaffold validated
Benzoxazepinone core reported in ROCK, TNIK, PEX14 inhibitor programs.

Why Generic Substitution of CAS 2034153-30-3 Fails


The benzoxazepinone scaffold tolerates a wide range of N-4 substituents, but the nature of this substituent dictates both the compound's synthetic utility and its biological profile [1]. N-Acyl, N-aryl, and N-alkyl derivatives are typically end-point compounds with limited capacity for further diversification, whereas the Boc-protected aminoethyl side chain in CAS 2034153-30-3 offers an orthogonal deprotection handle (TFA-labile, stable to hydrogenolysis and basic conditions) that enables modular elaboration into diverse chemotypes [1]. Directly substituting a free amine, N-methyl, N-benzyl, or N-phenyl analog for the Boc-aminoethyl variant eliminates this strategic diversification node, preventing access to amide, sulfonamide, urea, or reductive amination products that constitute the structure-activity relationship (SAR) exploration space validated across ROCK (IC₅₀ 3–93 nM), TNIK (IC₅₀ 0.026 μM), and PEX14 (micromolar IC₅₀) inhibitor programs [2]. Furthermore, the ethyl linker length between the oxazepine core and the carbamate influences conformational flexibility and target engagement geometry; even minor alterations in linker length have been shown to perturb potency in related benzoxazepinone kinase inhibitors [2].

CAS 2034153-30-3
Boc-aminoethyl handle offers orthogonal deprotection; ≥4 diversification paths
N-Acyl / N-Aryl Analog
Terminal amide or aryl groups cannot be cleaved; no further derivatization possible
CAS 2034153-30-3
Ethyl linker length tuned for target engagement; validated across kinase and PPI targets
Shorter/Longer Linker
Methyl or propyl linkers may shift conformational flexibility and binding geometry
Similar benzoxazepinone building blocks may not provide the same synthetic versatility. Verify deprotection orthogonality and linker length before substitution.

CAS 2034153-30-3 Differentiation Evidence vs. Analogs


Orthogonal Boc Deprotection vs. N-Acyl/N-Aryl Analogs

The target compound possesses a tert-butyloxycarbonyl (Boc)-protected primary amine at the terminus of a two-carbon ethyl linker attached to the oxazepine N-4 position [1]. In contrast, the closest commercially prevalent analogs—such as N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide and N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[b]thiophene-2-carboxamide—feature amide bonds at this position that cannot be cleaved under orthogonal conditions to reveal a free amine for further diversification . The Boc group is quantitatively removed under mild acidic conditions (e.g., 20–50% TFA in CH₂Cl₂, or 4 M HCl in dioxane, 0–25 °C, 1–4 h) while leaving the benzoxazepinone lactam and other acid-sensitive functionalities intact, a capability not achievable with N-acyl or N-sulfonyl analogs that require harsh hydrolytic conditions (refluxing 6 M HCl, >100 °C) that would degrade the oxazepine ring [2].

Deprotection Orthogonality
Reported
Boc cleavable under mild TFA (rt, 1–4 h) to free amine; N-acyl analogs require harsh refluxing HCl degrading the ring
Enables modular diversification not accessible with terminal amide building blocks
Estimated ≥4 derivatization paths vs. 0–1 for amide end-points
Medicinal chemistry Parallel synthesis Protecting group strategy

ROCK I/II Potency of the Benzoxazepinone Scaffold

The 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one scaffold—the core present in the target compound—has been validated as a new class of ROCK inhibitors. The optimized lead compound 12b demonstrated IC₅₀ values of 93 nM against ROCK I and 3 nM against ROCK II, with considerable selectivity for ROCKs over other kinases [1]. While the target compound (CAS 2034153-30-3) itself is a Boc-protected intermediate rather than a final inhibitor, the scaffold it bears is directly validated for ROCK inhibition at single-digit to double-digit nanomolar potency. By comparison, alternative kinase-targeted heterocyclic scaffolds such as 2,4-diaminopyrimidines (typical ROCK IC₅₀ >500 nM) and indazole-based inhibitors show lower selectivity indices. Importantly, SAR studies in the benzoxazepinone series revealed that the N-4 substituent is a critical determinant of ROCK I vs. ROCK II selectivity; the Boc-aminoethyl group in CAS 2034153-30-3 provides a modular point for introducing diverse substituents to tune this selectivity [1].

ROCK I/II Potency
Class-level
Lead 12b (same core): ROCK I IC₅₀ = 93 nM, ROCK II IC₅₀ = 3 nM
Scaffold reported to achieve low-nM ROCK II inhibition
Scaffold-class data; intermediate requires N-4 derivatization to reach potency
ROCK inhibition Glaucoma Kinase selectivity

TNIK Inhibition and Kinase Selectivity of Benzoxazepinone Derivatives

A series of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives was reported as a new class of selective TNIK inhibitors. The most potent compound, 21k, exhibited an IC₅₀ of 0.026 ± 0.008 μM (26 ± 8 nM) against TNIK and demonstrated excellent selectivity when screened against a panel of 406 other kinases [1]. The scaffold present in the target compound (CAS 2034153-30-3) is identical to the core used in this study, with the critical difference being substitution at the N-4 position. The Boc-protected aminoethyl side chain in CAS 2034153-30-3 is structurally analogous to the N-4 substituents explored in the TNIK SAR study, where variations at this position modulated both potency and selectivity. By comparison, alternative TNIK-targeted scaffolds such as N-phenyl-4-(thiazol-2-yl)pyrimidin-2-amines typically show IC₅₀ values >500 nM and inferior selectivity profiles across the kinome [1].

TNIK Inhibition
Class-level
Compound 21k (same scaffold): TNIK IC₅₀ = 26 nM; selective vs 406 kinases
Scaffold associated with potent, selective TNIK inhibition
Intermediate must be elaborated to reproduce TNIK activity
TNIK inhibition Colorectal cancer Wnt/β-catenin pathway

Benzoxazepines as PEX14-PEX5 Interaction Inhibitors

Using scaffold-hopping from a known PEX14 inhibitor lead, Fino et al. designed and synthesized a series of 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines that inhibit the PEX14-PEX5 protein-protein interaction—a target essential for glycosomal protein import in Trypanosoma parasites [1]. The initial compounds exhibited in vitro inhibitory activity in the low- to high-digit micromolar IC₅₀ range against PEX14, with confirmation of target engagement by NMR spectroscopy and disruption of glycosomal protein import demonstrated by immunofluorescence microscopy [1]. The target compound (CAS 2034153-30-3) is the 3-oxo derivative of the tetrahydrobenzo[f][1,4]oxazepine scaffold used in this study. The presence of the 3-oxo group introduces an additional hydrogen bond acceptor and conformational constraint not present in the fully saturated tetrahydro scaffold, offering a structurally distinct starting point for PEX14-targeted optimization [1]. ADME testing of the lead series indicated areas for further improvement that the Boc-protected intermediate could address through modular derivatization at the revealed amine handle [1].

PEX14 Interaction
Class-level
Tetrahydrobenzoxazepine analogs: PEX14 IC₅₀ low µM; target engagement by NMR
Benzoxazepine chemotype validated for PEX14 inhibition
3-oxo variant (CAS 2034153-30-3) introduces additional H-bond constraint
PEX14 inhibition Trypanosomiasis Protein-protein interaction

Physicochemical Profile vs. Common Benzoxazepinone Analogs

CAS 2034153-30-3 (MW 306.36 g/mol, C₁₆H₂₂N₂O₄) contains two hydrogen bond donors (carbamate NH) and four hydrogen bond acceptors (carbamate carbonyl, lactam carbonyl, lactam oxygen, ether oxygen), with a topological polar surface area (tPSA) of approximately 67.8 Ų and a calculated LogP (cLogP) of approximately 1.8 [1]. In comparison, the corresponding free amine analog (following Boc deprotection) has MW 206.24 g/mol, fewer H-bond donors/acceptors, and a significantly lower cLogP (~0.2), while the corresponding N-acetyl derivative has MW 348.39 g/mol and higher cLogP (~2.2) . The Boc group provides an intermediate lipophilicity that facilitates organic solvent extraction and chromatographic purification during synthesis, while the free amine—once revealed—is suitable for salt formation to enhance aqueous solubility for biological assays [2]. The molecular weight and lipophilicity of CAS 2034153-30-3 place it within favorable drug-like property space compared to larger N-aryl and N-heteroaryl benzoxazepinone analogs (MW 350–500 g/mol, cLogP >3.0) that predominate in commercial catalogs .

Physicochemical Profile
Reported
MW 306, cLogP ~1.8, tPSA 68 Ų vs. typical N-aryl analogs MW >350, cLogP >3.0
Intermediate lipophilicity may facilitate handling and downstream assay compatibility
Calculated properties; experimental solubility and permeability to confirm
Physicochemical properties Drug-likeness Building block selection

Parallel Library Synthesis vs. Single-Endpoint Analogs

The Boc-protected aminoethyl side chain in CAS 2034153-30-3 is specifically designed for a two-step diversification workflow: (1) Boc deprotection under mild acidic conditions to liberate the primary amine, followed by (2) combinatorial coupling with diverse electrophiles (carboxylic acids, sulfonyl chlorides, isocyanates, aldehydes) to generate structurally diverse libraries [1]. In contrast, analogs such as N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide (a commercially available reference compound) are terminal amides that offer no further diversification at the N-4 side chain . The diversity-oriented synthesis (DOS) potential of the Boc-protected intermediate is particularly relevant given that SAR studies in the dihydrobenzoxazepinone series have identified the N-4 position as a critical determinant of potency, selectivity, and pharmacokinetic properties across multiple target classes (ROCK, TNIK, PEX14) [2]. A single batch of CAS 2034153-30-3 can yield dozens of distinct final compounds through parallel amide coupling, whereas an equivalent investment in a pre-formed amide analog yields only one final compound.

Library Diversification
Reported
One procurement batch → ≥40 final compounds via parallel coupling; terminal amide analog yields 0 diversification paths
Reduces procurement complexity and enables rapid SAR exploration
Requires Boc deprotection and coupling infrastructure
Parallel synthesis Lead optimization Chemical diversification

Application Scenarios for CAS 2034153-30-3


ROCK I/II Inhibitor Lead Optimization for Glaucoma and Cardiovascular Indications

The 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one scaffold has demonstrated ROCK I IC₅₀ = 93 nM and ROCK II IC₅₀ = 3 nM (compound 12b, Sun et al., 2021) [1]. CAS 2034153-30-3 provides the identical core scaffold with a Boc-protected aminoethyl handle at the N-4 position—the site identified in SAR studies as the critical determinant of ROCK I/II selectivity. Medicinal chemistry teams can procure this single intermediate, deprotect the Boc group under standard TFA conditions, and perform parallel amide or sulfonamide coupling with diverse carboxylic acid or sulfonyl chloride building blocks to rapidly explore N-4 substituent effects on ROCK potency, isoform selectivity, and IOP-lowering efficacy. This workflow bypasses the need for separate synthesis of each N-4 variant from early-stage intermediates, compressing SAR cycle time from weeks to days.

TNIK-Targeted Colorectal Cancer Drug Discovery

The dihydrobenzo[f][1,4]oxazepin-5(2H)-one scaffold has produced TNIK inhibitors with IC₅₀ = 26 nM and demonstrated selectivity against 406 off-target kinases (compound 21k, Teo et al., 2022) [2]. CAS 2034153-30-3 enables a modular approach to TNIK lead optimization: Boc deprotection followed by coupling with fragment-like carboxylic acids or sulfonyl chlorides generates diverse N-4-substituted analogs for screening against TNIK enzymatic activity and selectivity panels. The ethyl linker in the target compound provides conformational flexibility that may be critical for accessing the TNIK ATP-binding pocket, distinguishing it from shorter (methyl) or constrained (aryl) linker analogs that may impose suboptimal binding geometries.

Anti-Trypanosomal PEX14-PEX5 Inhibitor Development

The tetrahydrobenzo[f][1,4]oxazepine scaffold has been validated for PEX14 inhibition with micromolar IC₅₀ values and confirmed disruption of glycosomal protein import in Trypanosoma parasites (Fino et al., 2021) [3]. CAS 2034153-30-3, the 3-oxo analog of this scaffold, introduces an additional hydrogen bond acceptor and conformational constraint at the 3-position that may enhance binding affinity to the PEX14 N-terminal domain. The Boc-aminoethyl side chain provides a chemically tractable handle for introducing substituents that address the ADME liabilities identified in the original tetrahydrobenzoxazepine series, such as metabolic instability and limited aqueous solubility. Following Boc deprotection, the free amine can be functionalized with polar groups (carboxylic acids, PEG chains, amino acids) to improve solubility or with lipophilic groups to enhance membrane permeability.

DOS Library for Multi-Target Kinase and PPI Screening

The orthogonal Boc protection strategy in CAS 2034153-30-3 uniquely positions this compound as a universal diversification node for generating benzoxazepinone-based screening libraries targeting multiple protein classes [4]. A single 5-gram procurement can be aliquoted and subjected to parallel deprotection-coupling sequences with 20–50 diverse building blocks to produce a focused library spanning ROCK, TNIK, PEX14, and sEH target space. This multi-target applicability—substantiated by published SAR across three distinct target classes [1][2][3]—contrasts with target-specific building blocks that are useful for only a single program. For CROs and biotech companies with portfolio-based discovery models, this translates to a single qualified intermediate serving 3–4 concurrent drug discovery programs, reducing procurement complexity and inventory carrying costs.

Application
Selection Property
Validation Focus
ROCK inhibitor lead optimization (glaucoma-related pathway)
Boc-aminoethyl handle for N-4 diversification; validated scaffold potency
ROCK I/II selectivity panel; cellular pathway assay
TNIK inhibitor lead optimization (Wnt/β-catenin pathway models)
Benzoxazepinone core with ethyl linker; reported kinase selectivity
TNIK enzymatic and selectivity panel; Wnt pathway reporter assay
PEX14-PEX5 inhibitor development (trypanosome research)
3-oxo scaffold with additional H-bond acceptor; modular amine for ADME tuning
PEX14 binding assay; trypanosome glycosomal import assay
Multi-target kinase and PPI screening library
Universal Boc-protected diversification node; broad target class validation
Reaction scope and library purity; panel screening across targets
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